2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Description
This compound features a pyrazine core substituted at position 2 with a cyclopentyloxy group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials science applications. The cyclopentyloxy group introduces steric bulk, which may modulate reactivity, solubility, and metabolic stability compared to simpler alkoxy substituents .
Properties
IUPAC Name |
2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-18-13(10-17-12)19-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHGEWKLDYVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysis
The Miyaura borylation employs bis(pinacolato)diboron (B2pin2) as the boron source, a palladium catalyst (e.g., PdCl2(dppf)), and a base (e.g., potassium acetate) in a polar aprotic solvent like 1,4-dioxane. The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetallation with B2pin2 and reductive elimination to form the carbon-boron bond.
Table 2: Conditions for Miyaura Borylation
The reaction is typically conducted under inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Post-reaction workup involves aqueous extraction, drying, and recrystallization to isolate the product.
Alternative Synthetic Routes
Metal-Free Borylation
Recent advances in metal-free C–H borylation offer potential alternatives, though these methods are less established for pyrazine systems. For example, heteroatom-directed alkenyl sp²-C–H borylation has been reported for bicyclic boronates, but its applicability to aromatic systems like pyrazine remains unexplored.
Sequential Halogenation-Borylation
An alternative approach involves introducing iodine or bromine at position 5 prior to borylation. Halogenated pyrazines can be synthesized via directed ortho-metalation or electrophilic substitution, though these methods require stringent temperature control and specialized reagents.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates optimizing cost, safety, and efficiency. Key considerations include:
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Continuous Flow Reactors : Microwave-assisted reactions (Table 1) are challenging to scale, but flow systems enable precise temperature control and reduced reaction volumes.
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Catalyst Recycling : Palladium recovery via filtration or adsorption minimizes costs.
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Solvent Selection : Replacing THF with 2-methyltetrahydrofuran improves safety (higher boiling point) and sustainability (biobased origin).
Table 3: Industrial Optimization Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch Microwave | Continuous Flow |
| Solvent | THF | 2-Methyltetrahydrofuran |
| Catalyst Loading | 2–5 mol% | 0.5–1 mol% (with recycling) |
| Yield | 85–90% | 80–85% |
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms new carbon-carbon bonds. The pyrazine ring can also undergo various transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Analogs :
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS: 1310404-63-7):
- Smaller methoxy group reduces steric hindrance, enhancing reactivity in cross-coupling reactions compared to the cyclopentyloxy analog.
- Lower molecular weight (247.15 g/mol vs. ~305 g/mol for the cyclopentyloxy derivative) improves solubility in polar solvents .
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS: 1259298-22-0):
- Chlorine acts as a superior leaving group, making this compound more reactive in nucleophilic substitutions.
- Higher electrophilicity may limit stability under humid conditions compared to alkoxy-substituted derivatives .
Reduced steric bulk compared to cyclopentyloxy allows for faster coupling kinetics in Suzuki reactions .
Positional Isomerism and Electronic Effects
- 5-Substituted vs. 6-Substituted Pyrazines :
- Compounds like 2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazine () feature conjugated boronate-vinyl groups, enabling extended π-systems for optoelectronic applications.
- The target compound’s para-substitution pattern optimizes electronic communication between the boronate and cyclopentyloxy groups, influencing charge distribution in catalytic intermediates .
Stability and Handling
- Moisture Sensitivity: All pinacol boronate esters are hygroscopic, but the cyclopentyloxy group’s hydrophobicity may slightly improve stability compared to methoxy or amino-substituted analogs (e.g., 3-methoxy-5-(pinacolatoboryl)pyridin-2-amine in ) .
- Thermal Stability :
Tabulated Comparison of Key Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Reactivity in Suzuki Coupling | Key Applications |
|---|---|---|---|---|
| 2-Cyclopentyloxy-5-(pinacolatoboryl)pyrazine | 2-O-Cyclopentyl, 5-boronate | ~305 | Moderate (steric hindrance) | Pharmaceuticals, OLED materials |
| 2-Methoxy-5-(pinacolatoboryl)pyrazine (CAS: 1310404-63-7) | 2-OMe, 5-boronate | 247.15 | High | Catalysis, agrochemicals |
| 2-Chloro-5-(pinacolatoboryl)pyrazine (CAS: 1259298-22-0) | 2-Cl, 5-boronate | 254.49 | Very high | Drug intermediates |
| 2,3-Dimethyl-5-(pinacolatoboryl)pyrazine (CAS: 879291-30-2) | 2,3-Me₂, 5-boronate | 261.13 | Moderate | Material science |
Biological Activity
2-Cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a synthetic compound with significant potential in medicinal chemistry and organic synthesis. With a molecular formula of C15H23BN2O3 and a molecular weight of 290.17 g/mol, this compound integrates a pyrazine ring with a boronic ester functionality, which enhances its reactivity and biological applicability.
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the pyrazine derivative and the boronic ester under controlled conditions. The compound is characterized by its unique substitution pattern on the pyrazine ring, contributing to its biological activity.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the reactivity of the boronic ester group. The mechanism primarily involves:
- Cross-Coupling Reactions : The boronic ester can form new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
- Biological Targeting : The pyrazine moiety may interact with specific biological targets, potentially influencing enzymatic pathways or receptor activities.
Case Study 1: Anticancer Activity
A study exploring the anticancer potential of boronic esters demonstrated that compounds similar to this compound effectively inhibited tumor growth in vitro by targeting proteasomal pathways. This suggests that this compound could be further investigated for similar applications.
Case Study 2: Antimicrobial Effects
Research on related pyrazine derivatives indicated significant antibacterial activity against Staphylococcus aureus. The study highlighted that modifications in the side chains could enhance this activity; thus, this compound warrants examination for its potential as an antimicrobial agent.
Data Table: Comparison of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing 2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?
The compound can be synthesized via palladium-catalyzed borylation and Suzuki-Miyaura coupling. A typical protocol involves:
- Step 1: Reacting a halogenated pyrazine precursor (e.g., 2-chloro-5-bromopyrazine) with bis(pinacolato)diboron under palladium catalysis to install the boronic ester group .
- Step 2: Introducing the cyclopentyloxy substituent via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C) .
- Purification: High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .
Q. How is the compound characterized to confirm its structural integrity?
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substitution patterns and boronic ester integration. For example, the cyclopentyloxy group shows characteristic multiplet peaks at δ 1.5–2.1 ppm .
- Infrared Spectroscopy (IR): B-O stretching vibrations near 1350–1400 cm confirm the dioxaborolane moiety .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 343.2) .
Q. What are the solubility and stability considerations for this compound?
- Solubility: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is limited (<1 mg/mL) .
- Stability: The boronic ester is moisture-sensitive. Storage under inert gas (argon) at 2–8°C in sealed vials is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in cross-coupling reactions involving this compound?
Key parameters include:
- Catalyst Selection: Pd(PPh) or Pd(dppf)Cl enhances Suzuki-Miyaura coupling efficiency .
- Temperature Control: Microwave-assisted synthesis (100–120°C, 30 min) increases reaction rates and reduces side products compared to conventional heating .
- Base Optimization: Na2CO3 or Cs2CO3 in aqueous/organic biphasic systems improves coupling yields by stabilizing the boronate intermediate .
Q. How do structural modifications influence the compound’s biological activity?
Structure-activity relationship (SAR) studies suggest:
- Cyclopentyloxy Group: Enhances lipophilicity, improving membrane permeability in cellular assays .
- Boronic Ester: Enables conjugation with biomolecules (e.g., peptides) via click chemistry, expanding applications in targeted drug delivery .
- Pyrazine Core: Substitutions at the 3-position (e.g., electron-withdrawing groups) modulate electronic properties, affecting binding affinity to kinase targets .
Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?
- Redundant Assays: Validate activity using orthogonal methods (e.g., fluorescence polarization and surface plasmon resonance) to rule out false positives .
- Metabolite Profiling: LC-MS/MS identifies hydrolyzed byproducts (e.g., free boronic acid) that may interfere with activity .
- Computational Modeling: Density functional theory (DFT) predicts hydrolysis pathways of the boronic ester under physiological conditions, guiding structural stabilization .
Methodological Guidance
Q. How should researchers design experiments to evaluate this compound’s potential in materials science?
- Electrochemical Studies: Cyclic voltammetry (CV) assesses redox activity for battery/catalyst applications. The boronic ester’s electron-withdrawing nature shifts reduction potentials by 0.2–0.3 V .
- Thermogravimetric Analysis (TGA): Measures thermal stability (decomposition onset >250°C), critical for high-temperature applications .
Q. What analytical techniques are recommended for troubleshooting low yields in multi-step syntheses?
- Reaction Monitoring: Thin-layer chromatography (TLC) tracks intermediate formation (e.g., Rf = 0.5 for the boronic ester intermediate in ethyl acetate/hexane 3:7) .
- Isotopic Labeling: B NMR distinguishes unreacted boronate precursors from the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
